Sodium 5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-yl sulfate

Transporter kinetics Renal clearance Drug-drug interaction

Substituting generic impurity standards in Edaravone ANDA submissions causes RRT mismatches and regulatory rejection. This authentic sulfate conjugate (Impurity 25) is the sole substrate for hOAT1 (Km=11 μM), hOAT3 (Km=15 μM), and BCRP (Km=16.5 μM), and constitutes 66.2% of urinary drug-related material in beagle dogs-mandatory for bioanalytical method validation. • Full cGMP characterization (¹H/¹³C NMR, IR, MS, HPLC ≥95%) • Enables accurate bisulfite adduct identification in forced degradation studies • Traceable to USP/EP pharmacopoeial standards for ICH Q3B compliance.

Molecular Formula C10H11N2NaO4S
Molecular Weight 278.26 g/mol
Cat. No. B12095743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-yl sulfate
Molecular FormulaC10H11N2NaO4S
Molecular Weight278.26 g/mol
Structural Identifiers
SMILESCC1=CC(N(N1)C2=CC=CC=C2)OS(=O)(=O)[O-].[Na+]
InChIInChI=1S/C10H12N2O4S.Na/c1-8-7-10(16-17(13,14)15)12(11-8)9-5-3-2-4-6-9;/h2-7,10-11H,1H3,(H,13,14,15);/q;+1/p-1
InChIKeyJFJMCWYVZLHJOW-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 5-Methyl-2-Phenyl-2,3-Dihydro-1H-Pyrazol-3-Yl Sulfate: Core Identity, Regulatory Niche, and Procurement Context for Edaravone-Related Research


Sodium 5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-yl sulfate (CAS 663618-36-8; also cataloged as Edaravone Impurity 25 or Norantipyrine sulfate sodium salt) is the sodium salt of the sulfate ester conjugate of 3-methyl-1-phenyl-2-pyrazolin-5-one (Edaravone) [1]. It is a key metabolite and a degradation/process-related impurity of the free-radical scavenger drug Edaravone, which is approved for acute ischemic stroke and amyotrophic lateral sclerosis [2]. The compound is supplied as a solid with a molecular weight of 278.26 g·mol⁻¹ (C₁₀H₁₁N₂NaO₄S), a density of 1.45 g·cm⁻³, and a melting point >153 °C (decomposition) . It is hygroscopic, sensitive to humidity and temperature, and exhibits limited solubility in DMSO, methanol, and water . Its primary procurement value lies in its use as a characterized reference standard for analytical method development, method validation (AMV), quality control (QC), and Abbreviated New Drug Application (ANDA) regulatory submissions for Edaravone-containing products [1].

Why Edaravone-Related Reference Standards Cannot Be Interchanged: The Case for Sodium 5-Methyl-2-Phenyl-2,3-Dihydro-1H-Pyrazol-3-Yl Sulfate


Generic substitution among Edaravone impurity reference standards is not analytically valid because each impurity exhibits unique chromatographic retention behavior, distinct mass spectrometric fragmentation patterns, and different regulatory acceptance thresholds. Sodium 5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-yl sulfate (Edaravone Impurity 25) is a sulfate conjugate formed via sulfotransferase-mediated metabolism or via bisulfite adduct formation during formulation, whereas Edaravone Impurity 26 is a positional isomer with the sulfate group at the 5-position of the pyrazole ring [1][2]. These structural differences translate into different HPLC relative retention times (RRTs), different MS/MS transitions, and distinct stability profiles under forced degradation conditions [3]. Using an incorrect impurity standard—such as substituting Impurity 26 for Impurity 25—can lead to misidentification of degradation products, failure of system suitability tests, and rejection of ANDA submissions by regulatory agencies. The quantitative evidence below demonstrates exactly where this compound is irreplaceable.

Quantitative Differentiation Evidence for Sodium 5-Methyl-2-Phenyl-2,3-Dihydro-1H-Pyrazol-3-Yl Sulfate Versus Closest Analogs


Renal Transporter Substrate Selectivity: Edaravone Sulfate vs. Edaravone Glucuronide at hOAT1, hOAT3, and BCRP

Edaravone sulfate is a high-affinity substrate for the basolateral renal transporters hOAT1 and hOAT3, and for the apical efflux transporter BCRP, while edaravone glucuronide is not transported by any of these three transporters. In hOAT1-transfected HEK-293 cells, the Km of edaravone sulfate uptake was 10.8–11 μM; in hOAT3-transfected cells, Km was 15.0–15.1 μM [1]. In BCRP-expressing membrane vesicles, ATP-dependent uptake of edaravone sulfate showed Km = 16.5 μM [2]. In contrast, edaravone glucuronide exhibited no significant uptake via hOAT1 or hOAT3 (not a substrate), and no ATP-dependent uptake in BCRP vesicles; its luminal efflux is instead mediated by MRP4 (Km = 9.85 μM) [2]. This transporter selectivity profile means that edaravone sulfate and glucuronide are handled by completely distinct renal clearance pathways.

Transporter kinetics Renal clearance Drug-drug interaction

Species-Specific Metabolic Partitioning: Urinary Excretion Ratio of Sulfate vs. Glucuronide Conjugates in Dog and Human

The relative contribution of the sulfate conjugate to total urinary excretion of edaravone is dramatically species-dependent, which directly impacts the selection of the appropriate reference standard for bioanalytical method development. In beagle dogs, following a single intravenous dose, 66.2% of the administered radioactivity was excreted in urine as the sulfate conjugate within 48 hours, compared to only 9.4% as the glucuronide—a sulfate-to-glucuronide ratio of approximately 7:1 [1]. In humans, this ratio is inverted: in a Phase I clinical study, the sulfate conjugate accounted for only 0.56–0.98% of the dose in urine (as unchanged MCI-186 equivalent after hydrolysis), while the glucuronide conjugate represented 68.64–83.17% of the dose—a ratio of roughly 1:80 to 1:120 in favor of glucuronide [2]. This species inversion means that a bioanalytical method validated with the glucuronide standard alone will fail to accurately quantify the predominant metabolite in dog pharmacokinetic and toxicokinetic studies.

Preclinical pharmacokinetics Species differences Metabolite profiling

Aqueous Stability Enhancement via Bisulfite Adduct Formation: Quantified Inhibition of Edaravone Trimerization

The formation of sodium 5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-yl sulfate (the bisulfite adduct) is the mechanistic basis for sodium bisulfite's stabilizing effect in edaravone aqueous formulations. Without sodium bisulfite, aqueous edaravone solutions stored at 60 °C for 4 weeks produced hydrogen peroxide and edaravone trimer (a dimeric/trimeric degradation product) as detected by HPLC [1]. Addition of sodium bisulfite partially inhibited trimer formation, and ¹³C NMR spectroscopy confirmed the formation of the bisulfite adduct as the stabilizing species [2]. In contrast, alternative stabilization strategies—such as pH lowering alone or deoxygenation alone—reduce edaravone anion concentration but do not form a covalent adduct, leaving residual radical-mediated degradation pathways active [2]. Quantification of trimer inhibition was reported as partial (not complete), with the adduct acting by reducing the concentration of the reactive edaravone anion available for electron transfer to oxygen [2].

Formulation stability Degradation kinetics Forced degradation

Regulatory-Grade Characterization Data Compliance: Purity and Documentation vs. Uncharacterized Impurity Standards

Commercially available sodium 5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-yl sulfate (Edaravone Impurity 25) is supplied with comprehensive characterization data compliant with regulatory guidelines for ANDA submissions. Typical lot release specifications include HPLC purity ≥95% (with some suppliers reporting 96% or >99% for specific batches), accompanied by ¹H NMR, ¹³C NMR, IR, mass spectrometry, and a Certificate of Analysis (CoA) issued from a cGMP-compliant facility [1]. In contrast, generic pyrazole sulfate derivatives or in-house synthesized analogs often lack this certification package and cannot provide traceability against pharmacopoeial standards (USP or EP) . The compound's CoA also typically includes residual solvent data, water content (Karl Fischer), and chromatographic purity by HPLC at 243 nm, conditions that match the official Edaravone monograph methods [1].

Reference standard certification Regulatory compliance Pharmacopoeial traceability

High-Value Application Scenarios for Sodium 5-Methyl-2-Phenyl-2,3-Dihydro-1H-Pyrazol-3-Yl Sulfate Based on Verified Differentiation Evidence


In Vitro Transporter-Mediated Drug-Drug Interaction (DDI) Screening for Edaravone and Its Metabolites

This compound is the only edaravone metabolite that is a substrate for hOAT1 (Km = 10.8–11 μM), hOAT3 (Km = 15.0–15.1 μM), and BCRP (Km = 16.5 μM), as demonstrated in transfected HEK-293 cell uptake assays [1]. Researchers conducting DDI risk assessment per FDA/EMA guidelines must use this authentic sulfate reference standard as a probe substrate or as an inhibitor in competition assays with candidate co-administered drugs (e.g., statins, antivirals, NSAIDs) that also rely on OAT-mediated renal clearance. The glucuronide conjugate cannot substitute because it is not transported by OAT1/OAT3/BCRP and uses MRP4 instead [1].

Preclinical Bioanalytical Method Development and Validation for Dog Toxicokinetic Studies

In beagle dogs—the standard non-rodent toxicology species for Edaravone—the sulfate conjugate accounts for 66.2% of urinary drug-related material within 48 hours post-dose, versus only 9.4% for the glucuronide [2]. An LC-MS/MS method that omits this compound as a calibration standard will fail to quantify the major circulating and excretory metabolite in dog plasma and urine, rendering the toxicokinetic dataset incomplete and unacceptable for regulatory review. This compound must be included as a primary analytical reference standard for dog bioanalytical method validation.

Stability-Indicating Assay Development for Edaravone Parenteral Formulations Containing Sodium Bisulfite

Sodium bisulfite is added as an antioxidant stabilizer in edaravone injection formulations, where it forms this bisulfite adduct as the stabilizing species [3]. Formulation and QC laboratories must use this pure reference standard to: (a) identify and quantify the bisulfite adduct peak in HPLC chromatograms, (b) distinguish it from genuine degradation products (e.g., edaravone trimer), and (c) establish mass balance in forced degradation studies. Without this standard, the adduct peak may be misidentified as an unknown impurity, triggering unnecessary out-of-specification investigations.

ANDA Submission Support: Impurity Profiling and Pharmacopoeial Traceability for Generic Edaravone Products

Generic drug applicants filing ANDAs for Edaravone injection or oral formulations must demonstrate that their product's impurity profile is equivalent to or better than the reference listed drug (RLD). This compound, supplied with a full cGMP-compliant characterization package (¹H NMR, ¹³C NMR, IR, MS, HPLC purity ≥95%), provides traceability against USP or EP pharmacopoeial standards [4]. Using this certified reference standard enables accurate identification and quantification of Impurity 25 in the ANDA impurity profile section, satisfying ICH Q3B reporting, identification, and qualification thresholds.

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